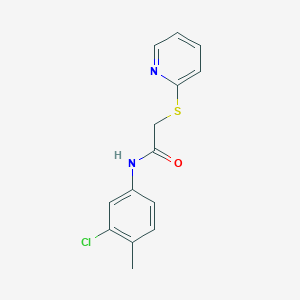

N-(3-chloro-4-methylphenyl)-2-(2-pyridinylsulfanyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

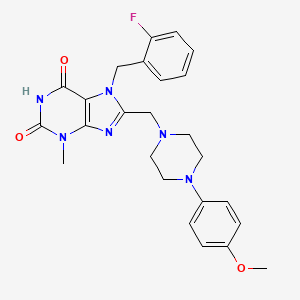

N-(3-chloro-4-methylphenyl)-2-(2-pyridinylsulfanyl)acetamide, also known as CP-690,550, is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. CP-690,550 is a selective inhibitor of Janus kinase 3 (JAK3) and has been studied for its use in treating autoimmune diseases such as rheumatoid arthritis and psoriasis. In

Applications De Recherche Scientifique

Biological Effects of Acetamide Derivatives

Research into acetamide and its derivatives, including studies on their biological effects, continues to be of significant interest due to their commercial importance and potential health implications. Kennedy (2001) reviewed the toxicology of acetamide and related compounds, indicating considerable advancements in understanding their biological consequences over the years. The study emphasizes the variation in biological responses among these chemicals, which is influenced by their structure and usage (Kennedy, 2001).

Environmental Degradation and Toxicity

Qutob et al. (2022) explored advanced oxidation processes (AOPs) for degrading acetaminophen, an acetamide derivative, highlighting the formation of by-products and their biotoxicity. The study underscores the environmental persistence of such compounds and their potential threats to ecosystems, which may provide insights into similar behaviors and risks associated with "N-(3-chloro-4-methylphenyl)-2-(2-pyridinylsulfanyl)acetamide" (Qutob et al., 2022).

Synthetic Organic Chemistry

Research on synthetic organic chemistry based on the N-Ar axis, including the development of chemoselective N-acylation reagents and chiral ligands, could provide a framework for synthesizing and studying compounds like "N-(3-chloro-4-methylphenyl)-2-(2-pyridinylsulfanyl)acetamide". Kondo and Murakami (2001) detailed their work on N-acylation reagents and chiral ligands, demonstrating the potential for advanced synthetic methodologies in organic chemistry (Kondo & Murakami, 2001).

Propriétés

IUPAC Name |

N-(3-chloro-4-methylphenyl)-2-pyridin-2-ylsulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2OS/c1-10-5-6-11(8-12(10)15)17-13(18)9-19-14-4-2-3-7-16-14/h2-8H,9H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQVAQOUSAUIQSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CSC2=CC=CC=N2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloro-4-methylphenyl)-2-(2-pyridinylsulfanyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2776719.png)

![2-(4-Bromophenyl)-3-((4-chlorophenyl)thio)imidazo[1,2-a]pyridine](/img/structure/B2776720.png)

![5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1-phenyl-1H-1,2,4-triazole](/img/structure/B2776726.png)

![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2776727.png)

![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2,2-diphenylacetamide](/img/structure/B2776729.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)oxalamide](/img/structure/B2776730.png)

![3-chloro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide](/img/structure/B2776731.png)

![N-(4-methylbenzyl)-2-[(4-pyridin-2-yl-3H-1,5-benzodiazepin-2-yl)thio]acetamide](/img/structure/B2776733.png)

![N1-benzyl-N2-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2776734.png)

![3-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]propanamide](/img/structure/B2776740.png)